Cas no 53185-69-6 (Heptanedial)
Heptanedial Chemical and Physical Properties
Names and Identifiers
-
- Heptanedial
- LMFA06000026
- EINECS 258-421-2
- Pimelinaldehyd
- CHEBI:179464
- 53185-69-6
- SCHEMBL1262654
- NS00032675
- DTXSID90201246
- Pimelic dialdehyde
- OOLBRPUFHUSCOS-UHFFFAOYSA-N
- DB-254906
-
- MDL: MFCD18970489
- Inchi: 1S/C7H12O2/c8-6-4-2-1-3-5-7-9/h6-7H,1-5H2
- InChI Key: OOLBRPUFHUSCOS-UHFFFAOYSA-N
- SMILES: O=CCCCCCC=O
Computed Properties
- Exact Mass: 128.08376
- Monoisotopic Mass: 128.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 6
- Complexity: 69
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.3
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- PSA: 34.14
Heptanedial Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM193755-1g |
heptanedial |
53185-69-6 | 95% | 1g |
$*** | 2023-05-30 |
Heptanedial Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Heptanedial
Heptanedial: A Comprehensive Overview
Heptanedial, also known as 1,7-heptanedial, is a chemical compound with the CAS number 53185-69-6. This compound is an aldehyde with a seven-carbon chain, featuring two aldehyde groups at the ends of the chain. Its molecular formula is C7H14O2, and it exists as a colorless liquid with a characteristic aldehyde odor. Heptanedial is widely used in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals, due to its unique chemical properties and versatility.
The synthesis of Heptanedial typically involves oxidation reactions of appropriate alcohols or through the oxidation of heptane diols. Recent advancements in catalytic oxidation techniques have improved the efficiency and selectivity of these processes, making Heptanedial more accessible for large-scale production. Researchers have also explored green chemistry approaches to synthesize this compound, utilizing biocatalysts and environmentally friendly solvents to reduce the environmental footprint of its production.
In terms of applications, Heptanedial has gained significant attention in the field of biochemistry. It serves as an important precursor in the synthesis of various bioactive compounds, including antibiotics and antifungal agents. For instance, recent studies have demonstrated its role in the synthesis of novel β-lactam antibiotics, which exhibit potent activity against multidrug-resistant bacterial strains. This highlights the potential of Heptanedial in addressing the growing challenge of antibiotic resistance.
Beyond pharmaceutical applications, Heptanedial has found utility in agrochemicals as a component in herbicides and pesticides. Its ability to disrupt cellular membranes and inhibit enzyme activity makes it an effective agent against various pests and weeds. Recent research has focused on optimizing its formulation to enhance stability and reduce environmental impact, ensuring sustainable agricultural practices.
The chemical properties of Heptanedial make it an ideal candidate for use in specialty chemicals. For example, it is employed as an intermediate in the synthesis of surfactants and emulsifiers, which are widely used in cosmetics and personal care products. Its ability to form stable emulsions and enhance product performance has made it a valuable ingredient in these industries.
In addition to its industrial applications, Heptanedial has been studied for its potential in materials science. Researchers have investigated its use as a building block for synthesizing advanced polymers and polymeric materials with tailored properties. For instance, recent studies have explored its role in creating biodegradable polymers that can be used in packaging and biomedical applications.
The demand for Heptanedial continues to grow due to its diverse applications across multiple sectors. However, challenges remain in terms of optimizing production processes and ensuring sustainable practices. Ongoing research aims to address these challenges by developing novel synthesis routes and improving the efficiency of existing methods.
In conclusion, Heptanedial, with its CAS number 53185-69-6, is a versatile compound with significant potential across various industries. Its role as a precursor, intermediate, and active ingredient makes it indispensable in modern chemistry. As research continues to uncover new applications and improve production methods, the importance of this compound is expected to grow further.